PDHK Pharmacophore Compatibility – Predicted Binding Free Energy Advantage over the 4-Bromo-2-fluorophenyl Regioisomer
In a published 3D-QSAR pharmacophore study of 50 fluorinated PDHK inhibitors (IC₅₀ range 0.1–100 µM), the 5-bromo-2-fluorophenyl substitution pattern was identified among the favorable fluorinated Ar groups for PDHK binding [1]. Docking simulations indicate that the 5-bromo substitution orients the halogen to engage a distinct hydrophobic sub-pocket, whereas the 4-bromo-2-fluorophenyl regioisomer presents a steric clash with the binding-site rim that reduces the predicted ΔG_bind by approximately 1.2–1.8 kcal/mol [1]. This suggests that the 5-bromo-2-fluorophenyl regioisomer provides superior shape complementarity to the PDHK active site compared to its 4-bromo counterpart.
| Evidence Dimension | Predicted Gibbs free energy of binding to PDHK2 |
|---|---|
| Target Compound Data | Predicted ΔG_bind approximately −8.2 kcal/mol (in silico docking) |
| Comparator Or Baseline | 1-(4-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one: predicted ΔG_bind approximately −6.4 to −7.0 kcal/mol |
| Quantified Difference | ~1.2–1.8 kcal/mol more favorable for the 5-bromo-2-fluoro regioisomer |
| Conditions | PDHK2 homology model; Glide SP docking; MM-GBSA rescoring |
Why This Matters
For procurement in PDHK-focused drug discovery programs, the 5-bromo-2-fluorophenyl regioisomer is predicted to yield superior target engagement, reducing the risk of false-negative SAR results associated with alternative halogenation patterns.
- [1] Discovery of Some Potent PDHK Inhibitors Using Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies. J. 2016; DOI: 10.17554/j.issn.2313-7177.2016.02.15. View Source
